molecular formula C20H24N4O2 B2504505 N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-01-6

N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2504505
CAS No.: 864855-01-6
M. Wt: 352.438
InChI Key: UJOMMPOBBIOMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative of the tricyclic pyridopyrrolopyrimidine scaffold. This compound features a cycloheptyl group appended to the carboxamide nitrogen, distinguishing it from analogs with smaller or aromatic substituents. The core structure is synthesized via a multi-step process involving cyclization of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with glycinate esters, followed by hydrolysis and coupling with amines using 1,10-carbonyldiimidazole (CDI) .

Properties

IUPAC Name

N-cycloheptyl-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-13-8-7-11-24-17(13)22-18-15(20(24)26)12-16(23(18)2)19(25)21-14-9-5-3-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOMMPOBBIOMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex heterocyclic structure. Its molecular formula is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, with a molecular weight of 342.40 g/mol. The structural features include:

  • Cycloheptyl group : Contributes to the lipophilicity and possibly the bioavailability of the compound.
  • Pyrido-pyrrolo-pyrimidine core : This scaffold is known for various biological activities, including antitumor properties.

Antiproliferative Activity

Numerous studies have investigated the antiproliferative effects of compounds related to this compound. Here are some key findings:

In Vitro Studies

  • Cell Line Testing : The compound has been tested against various cancer cell lines. For instance:
    • HeLa Cells : Exhibited IC50 values in the low micromolar range (e.g., 0.98 µM), indicating potent growth inhibition.
    • CFPAC-1 Cells : Showed an IC50 of 0.79 µM, suggesting strong antiproliferative activity against pancreatic cancer cells .
  • Mechanism of Action :
    • The antiproliferative effects are often linked to induction of apoptosis and necrosis in cancer cells. Annexin V assays have demonstrated that compounds with similar structures can trigger apoptotic pathways .

Comparative Analysis

CompoundCell LineIC50 (µM)Mechanism
N-cycloheptyl derivativeHeLa0.98Apoptosis induction
N-cycloheptyl derivativeCFPAC-10.79Apoptosis induction
Analog AHFF-1 (normal)>10Lower toxicity

Case Studies and Research Findings

Several studies have provided insights into the biological activity of N-cycloheptyl derivatives:

  • Antitumor Activity : A study highlighted that structural modifications in pyrrolo[2,3-d]pyrimidines can enhance their selectivity towards tumor cells while minimizing toxicity to normal cells .
  • Potential as Antiviral Agents : Research has indicated that certain derivatives exhibit antiviral properties against various viruses by inhibiting viral replication mechanisms .
  • Enzymatic Inhibition : Compounds from this class have shown potential in inhibiting key enzymes involved in nucleotide synthesis pathways, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for cancer cell proliferation .

Scientific Research Applications

Key Features

The compound features a unique pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core structure which is significant for its biological activity. Its carboxamide group contributes to its solubility and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory activities. In particular, studies have shown that N-cycloheptyl derivatives can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.

Case Study: COX Inhibition

A study assessing various pyrimidine derivatives for their COX inhibitory activity revealed:

  • Compounds Tested : Several derivatives including N-cycloheptyl.
  • Method : COX inhibitor screening assay.
  • Results : The compound demonstrated potent inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib.
CompoundIC50 (μM)COX Enzyme
N-cycloheptyl derivative0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

This suggests that the compound may serve as a potential lead for developing new anti-inflammatory agents.

Enzyme Inhibition

The biological activity of N-cycloheptyl derivatives extends beyond COX inhibition. They have also been investigated for their ability to inhibit other enzymes involved in inflammatory pathways:

Key Findings:

  • Nitric Oxide Synthase (iNOS) : The compound has shown the ability to reduce iNOS expression significantly.
  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Inhibition of this transcription factor was observed, indicating potential effects on inflammatory gene expression.

Structure–Activity Relationships (SAR)

Understanding the SAR of N-cycloheptyl derivatives is crucial for optimizing their biological activity. Modifications to the core structure can enhance potency and selectivity against specific targets.

Observations:

  • Electron-releasing groups : Presence of such groups at specific positions on the pyrimidine scaffold enhances anti-inflammatory activity.

Comparative Analysis with Other Compounds

To further illustrate the efficacy of N-cycloheptyl derivatives, a comparative analysis with other known anti-inflammatory agents was conducted.

CompoundIC50 (μM)Mechanism of Action
N-cycloheptyl derivative0.04 ± 0.01COX-2 inhibition
Indomethacin9.17COX inhibition
Celecoxib0.04 ± 0.01COX-2 selective inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The pyridopyrrolopyrimidine scaffold is modified at three key positions: the N-1 alkyl/aryl group, the C-9 methyl group, and the carboxamide substituent. The cycloheptyl variant is compared below with prominent analogs:

Compound Name Molecular Formula Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) Key Substituents
N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[...]-2-carboxamide (Target) C22H26N4O2 378.47* ~3.2* 1 ~50.8* Cycloheptyl, C-9 methyl
N-Benzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[...]-2-carboxamide C20H18N4O2 346.39 2.47 1 50.84 Benzyl, C-9 methyl
N,N-Diethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[...]-2-carboxamide C17H20N4O2 312.37 1.64 0 42.36 Diethyl, C-9 methyl
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyrido[...]-2-carboxamide C22H20N4O4 404.42 2.89* 1 61.22* Dihydrobenzodioxinyl, C-1 methyl

*Predicted values based on structural analogs.

Key Observations :

  • The C-9 methyl group is conserved across analogs, likely contributing to steric stabilization of the tricyclic core .
Antiviral Activity (SARS-CoV-2 Mpro Inhibition)

Pyridopyrrolopyrimidine carboxamides have been evaluated as SARS-CoV-2 main protease (Mpro) inhibitors. The cycloheptyl group’s bulk may enhance hydrophobic interactions with the Mpro active site, though excessive size could reduce binding efficiency.

Antibacterial and Antimycobacterial Activity

N-[3-(1H-imidazol-1-yl)propyl]-1-benzyl-9-methyl-4-oxo-...-carboxamide (1) demonstrated inhibitory activity against Mycobacterium smegmatis (MIC: 50 mg/mL) and multidrug-resistant M. tuberculosis (MIC: 20 mg/mL) by targeting Ag85C, a key enzyme in mycolic acid biosynthesis .

Antibiofilm Activity

Substituted carboxamides (e.g., 1-alkyl-4-oxo-...-carboxamides) exhibited pronounced activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa biofilms . The cycloheptyl group’s hydrophobicity could disrupt biofilm matrix integrity, though this requires experimental validation.

Q & A

Q. What synthetic routes are commonly employed to prepare N-cycloheptyl-substituted pyrido-pyrrolo-pyrimidine derivatives, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves condensation of substituted pyrimidine precursors with alkylating agents. For example, intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can react with cycloheptylamine derivatives under basic conditions (e.g., triethylamine in methanol) to form carboxamide linkages . Optimization includes:
  • Temperature control : Reactions are stirred at room temperature initially, followed by heating (50–60°C) to drive cyclization.
  • Catalyst selection : Sodium methoxide enhances nucleophilic substitution efficiency.
  • Yield improvement : Acidification (HCl) precipitates the product, with yields ranging 53–62% for analogous compounds .

Table 1 : Representative Reaction Conditions for Analogous Compounds

PrecursorReagent/ConditionsYield (%)Reference
2-Chloro-pyrido-pyrimidineEthyl N-alkylglycinate, MeOH62
Aldehyde intermediatesNaOMe, HCl acidification59

Q. How are structural features of this compound validated, and what spectroscopic techniques are critical for characterization?

  • Methodological Answer :
  • 1H/13C NMR : Aromatic protons in the pyrido-pyrrolo-pyrimidine core resonate at δ 7.07–8.84 ppm (1H NMR), while methyl groups appear as singlets near δ 3.78–3.94 ppm. Carbon signals for carbonyl groups (C=O) are observed at δ 161.9–170 ppm (13C NMR) .
  • Mass Spectrometry (MS) : CI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 258.0 for methyl-substituted analogs) .
  • Elemental Analysis : Used to verify purity (e.g., C 60.70%, H 4.31% for C13H11N3O3) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or reaction path searches) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reactive sites and transition states. For example:
  • Reaction Path Search : ICReDD’s methodology combines computational modeling with experimental feedback to identify optimal reaction conditions, reducing trial-and-error approaches .
  • Docking Studies : Molecular docking against kinase targets (e.g., anti-cancer enzymes) can prioritize derivatives with favorable binding energies. Adjustments to the cycloheptyl group may improve hydrophobic interactions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound class?

  • Methodological Answer :
  • Dose-Response Refinement : Use standardized models (e.g., "acetic acid writhings" for analgesic activity) to validate dose-dependent effects .
  • Metabolic Stability Assays : Compare in vitro enzyme inhibition (e.g., microsomal stability tests) with pharmacokinetic profiles in animal models.
  • Structural Bioisosterism : Replace labile groups (e.g., ester linkages) with carboxamide bioisosteres to enhance metabolic resistance .

Q. How does substituent variation (e.g., cycloheptyl vs. benzyl groups) influence solubility and membrane permeability?

  • Methodological Answer :
  • LogP Measurement : Determine partition coefficients via shake-flask methods or HPLC retention times. Cycloheptyl’s hydrophobicity may reduce aqueous solubility but improve blood-brain barrier penetration.
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess passive diffusion. Polar groups (e.g., methoxypropyl in analogs) can balance lipophilicity .

Methodological Considerations

Q. What statistical approaches are recommended for optimizing reaction conditions during scale-up?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to evaluate interactions between temperature, solvent, and catalyst concentration. For example, triethylamine stoichiometry significantly impacts carboxamide formation efficiency .
  • Response Surface Methodology (RSM) : Model nonlinear relationships to identify ideal conditions (e.g., 45°C, 1.2 eq. NaOMe) for maximizing yield .

Q. How are stability issues (e.g., hydrolysis of the carboxamide group) addressed during formulation?

  • Methodological Answer :
  • pH-Profile Studies : Test compound stability across pH 1–10. Acidic conditions may hydrolyze the carboxamide, requiring buffered formulations (pH 6–7).
  • Lyophilization : For labile derivatives, lyophilize with cryoprotectants (e.g., trehalose) to enhance solid-state stability .

Data Contradiction Analysis

Q. Why do some analogs show inconsistent kinase inhibition despite similar structural motifs?

  • Methodological Answer :
  • Conformational Flexibility : X-ray crystallography or MD simulations may reveal variable binding poses due to rotational freedom in the cycloheptyl group.
  • Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended targets that explain discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.